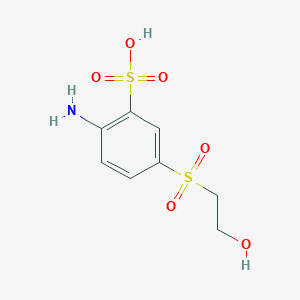
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is an organic compound with a complex structure that includes both amino and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of an aromatic amine. One common method is the reaction of 2-amino-5-methylbenzenesulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for oxidation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups can participate in hydrogen bonding and ionic interactions, while the amino group can form covalent bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- Aniline-2-sulfonic acid
Uniqueness
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both hydroxyethanesulfonyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Properties
CAS No. |
63240-31-3 |
|---|---|
Molecular Formula |
C8H11NO6S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO6S2/c9-7-2-1-6(16(11,12)4-3-10)5-8(7)17(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) |
InChI Key |
OPFUDYUTYZCCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


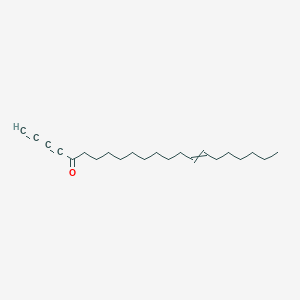
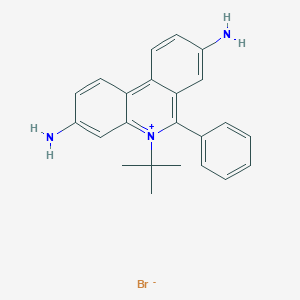

![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
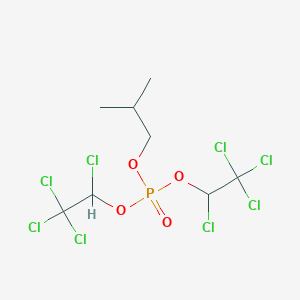
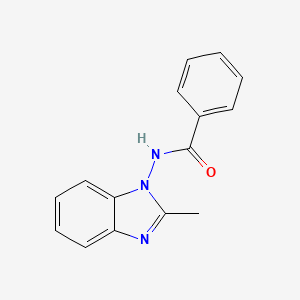
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
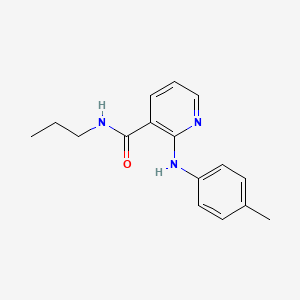

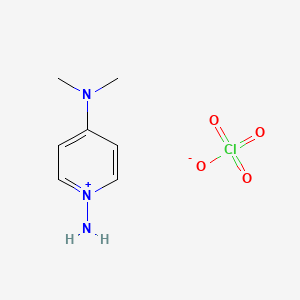
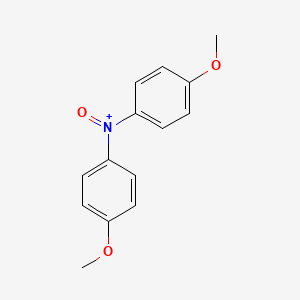
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
